molecular formula C24H20ClN3O3S B10887879 (2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B10887879
M. Wt: 466.0 g/mol
InChI Key: HUVYHEDLTFIQSO-XMHGGMMESA-N
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Description

(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a cyano group, and a sulfonyl-substituted aniline moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl and dimethylanilino sulfonyl intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroalkanes: Compounds like trichloroethylene and tetrachloroethylene, which contain chlorine atoms and exhibit similar chemical properties.

    Sulfonamides: Compounds with a sulfonyl group attached to an amine, such as sulfanilamide.

Uniqueness

(E)-3-(2-CHLOROPHENYL)-2-CYANO-N~1~-{4-[(2,6-DIMETHYLANILINO)SULFONYL]PHENYL}-2-PROPENAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20ClN3O3S

Molecular Weight

466.0 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C24H20ClN3O3S/c1-16-6-5-7-17(2)23(16)28-32(30,31)21-12-10-20(11-13-21)27-24(29)19(15-26)14-18-8-3-4-9-22(18)25/h3-14,28H,1-2H3,(H,27,29)/b19-14+

InChI Key

HUVYHEDLTFIQSO-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=CC=C3Cl)/C#N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CC=C3Cl)C#N

Origin of Product

United States

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